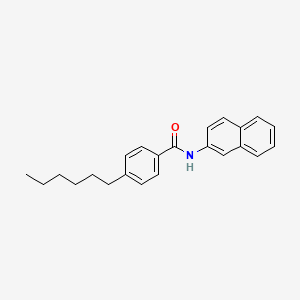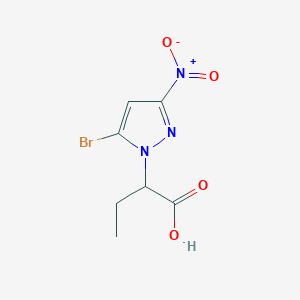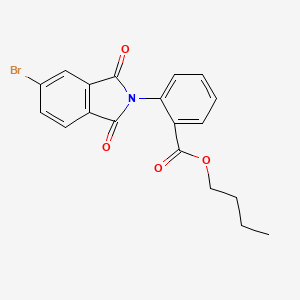![molecular formula C7H4Cl3NO4S B11713688 Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- CAS No. 61496-44-4](/img/structure/B11713688.png)
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- is a complex organic compound with a unique structure that includes a benzene ring substituted with chloro, dichloromethylsulfonyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- typically involves multiple steps, starting with the chlorination of benzene to introduce the chloro group. This is followed by the introduction of the nitro group through nitration, and finally, the addition of the dichloromethylsulfonyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitro groups can participate in various chemical interactions, including hydrogen bonding and electron transfer, which can modulate the activity of biological molecules. The sulfonyl group can also enhance the compound’s solubility and reactivity, making it a versatile tool in chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar in structure but lacks the nitro and sulfonyl groups.
Benzene, 1,2-dichloro-4-(chloromethyl)-: Contains additional chloro groups, altering its reactivity and applications.
Benzene, 1-chloro-4-(trichloromethyl)-: Features a trichloromethyl group, which significantly changes its chemical properties.
Uniqueness
Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro- is unique due to the combination of chloro, nitro, and sulfonyl groups, which confer distinct chemical reactivity and potential applications. The presence of these groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
61496-44-4 |
|---|---|
Fórmula molecular |
C7H4Cl3NO4S |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
1-chloro-4-(dichloromethylsulfonyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H |
Clave InChI |
ALZIDDBBTJEMPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11713625.png)
![2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11713635.png)
![3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide](/img/structure/B11713639.png)
![3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11713645.png)
![3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11713646.png)

![4-(7-chloro-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B11713668.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11713683.png)

![2-Nitro-6-[(phenylimino)methyl]phenol](/img/structure/B11713690.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11713696.png)
![isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide](/img/structure/B11713698.png)
